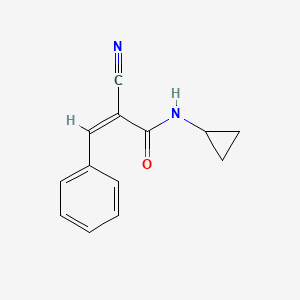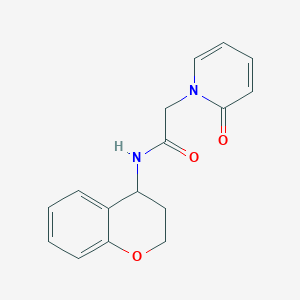![molecular formula C15H19N3O2 B7468299 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7468299.png)
3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinazoline derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
科学研究应用
3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), a receptor that plays a role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione have been extensively studied. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation. It also exhibits anti-tumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
One of the advantages of using 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione in lab experiments is its wide range of potential applications. It can be used in studies involving inflammation, cancer, and neurodegenerative diseases, among others. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of its potential use in combination with other drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成方法
The synthesis of 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate, followed by the addition of 1-ethyl-2-chloropyrrolidine and sodium ethoxide. The resulting product is then purified using column chromatography to obtain the final compound.
属性
IUPAC Name |
3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-17-9-5-6-11(17)10-18-14(19)12-7-3-4-8-13(12)16-15(18)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCZDAMNWBYHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7468248.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7468263.png)
![2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)


![4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468285.png)

![[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7468306.png)
![3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7468310.png)
![3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile](/img/structure/B7468316.png)